molecular formula C14H16FN3OS2 B2501533 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 868976-59-4

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No. B2501533
CAS RN: 868976-59-4
M. Wt: 325.42
InChI Key: LUVKAEUTVDVSMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I don’t have specific information about the molecular structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its chemical structure and the conditions under which the reactions are carried out. I don’t have specific information about the chemical reactions of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. I don’t have specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Antiprotozoal Activity

One significant area of research has involved the exploration of novel compounds for their antiprotozoal activity. Specifically, dipeptide-sulfonamides have been synthesized and investigated for their antimalarial and antitrypanosomal activities. Studies have shown that certain compounds within this category demonstrate considerable inhibitory effects against protozoan parasites, with some showing comparable activity to standard drugs used in treating human African trypanosomiasis (HAT) and malaria. These findings suggest potential for the development of new antiprotozoal agents that could address the challenges posed by drug-resistant protozoan parasites (Ekoh et al., 2021).

Anticancer Activity

Another significant area of application is in the synthesis and evaluation of thiadiazole derivatives for their anticancer properties. Research has identified several fluorinated 1,3,4-triazolo[3,4-b][1,3,4]thiadiazoles that have shown moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer, osteosarcoma, and myeloid leukemia. These compounds represent promising leads for the development of new anticancer drugs, highlighting the potential therapeutic benefits of thiadiazole derivatives in cancer treatment (Chowrasia et al., 2017).

Neuroprotective and Antidepressant Activity

Thiadiazole derivatives have also been investigated for their central nervous system (CNS) activity, with some compounds exhibiting marked antidepressant and anxiolytic properties. These properties are comparable to those of reference drugs like Imipramine and Diazepam, suggesting the potential of thiadiazole derivatives in treating CNS disorders. This research opens up avenues for developing new therapeutic agents aimed at managing depression and anxiety (Clerici et al., 2001).

Antioxidant and Apoptosis-Inducing Activity

Additionally, triazolo-thiadiazoles have been evaluated for their in vitro antioxidant properties and anticancer activity, demonstrating the potential to induce apoptosis in cancer cells. Such compounds could be valuable in the development of novel anticancer therapies that target specific mechanisms of cancer cell growth and survival (Sunil et al., 2010).

Inhibition of Human Carbonic Anhydrase Isoenzymes

Research into N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides has shown that these compounds can act as inhibitors of human carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. This suggests their potential application in designing inhibitors that could be used in the treatment of diseases where these isoenzymes are implicated (Mishra et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. I don’t have specific information about the safety and hazards of this compound .

Future Directions

The future directions for research on a specific compound depend on the current state of knowledge and the potential applications of the compound. I don’t have specific information about the future directions for research on this compound .

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives, a group to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

Based on the known properties of 1,3,4-thiadiazole derivatives, it can be hypothesized that this compound may influence cell function by disrupting DNA replication .

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives can disrupt DNA replication , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS2/c1-2-3-8-12(19)16-13-17-18-14(21-13)20-9-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKAEUTVDVSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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